molecular formula C22H20ClNO2S B4883397 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide

4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide

Cat. No. B4883397
M. Wt: 397.9 g/mol
InChI Key: NCCDSQIQNHQYOE-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide, also known as CTMEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide exerts its effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in cancer cells, making it a promising target for cancer treatment. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide binds to the ATP-binding site of CK2, preventing its activity and leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has a low toxicity profile and does not cause significant side effects. In addition to its anticancer and anti-Alzheimer's effects, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has also been shown to have anti-inflammatory and antioxidant effects. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide. Another area of research is the optimization of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide for use as a therapeutic agent, including the development of more soluble derivatives. Finally, further studies are needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chlorobenzyl chloride with 2-ethoxyaniline to form 4-(2-ethoxyphenyl)benzyl chloride. This intermediate is then reacted with potassium thioacetate to produce 4-(2-ethoxyphenyl)thioacetylbenzyl chloride. Finally, the reaction of this intermediate with 4-chlorobenzamide in the presence of potassium carbonate yields 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide.

Scientific Research Applications

4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use in cancer treatment. Studies have shown that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2S/c1-2-26-21-6-4-3-5-20(21)24-22(25)17-9-7-16(8-10-17)15-27-19-13-11-18(23)12-14-19/h3-14H,2,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCDSQIQNHQYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-ethoxyphenyl)benzamide

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